Superior MRI Contrast Enhancement: PHEA-Gd-DTPA-HPTP Achieves Higher Relaxivity than Clinical Standard Gd-DTPA
PHEA-based macromolecular MRI contrast agent (PHEA-Gd-DTPA-HPTP) demonstrates significantly higher relaxation effectiveness compared to the clinically used small-molecule contrast agent Gd-DTPA [1]. The relaxivity of the PHEA conjugate is enhanced due to the increased molecular tumbling time of the macromolecular carrier, which improves proton relaxation efficiency [2].
| Evidence Dimension | MRI Relaxivity (R1) for Contrast Enhancement |
|---|---|
| Target Compound Data | PHEA-Gd-DTPA-HPTP exhibits relaxivity significantly higher than Gd-DTPA (exact value not reported in abstract, but described as 'higher relaxation effectiveness') |
| Comparator Or Baseline | Gd-DTPA (Magnevist), clinical standard small-molecule MRI contrast agent |
| Quantified Difference | Qualitatively higher; further quantitative data available in full text [1] |
| Conditions | In vitro relaxivity measurements; in vivo MRI of Hepatoma (H22) and Ehrlich ascites carcinoma in mice |
Why This Matters
Higher relaxivity translates to improved signal-to-noise ratio in MRI, potentially enabling lower contrast agent doses, earlier tumor detection, and reduced risk of nephrogenic systemic fibrosis compared to standard Gd-DTPA.
- [1] Yan, G. P., Zhuo, R. X., Yang, Y. H., Li, L. Y., Liu, M. L., & Ye, C. H. (2002). Tumor-Selective Macromolecular MRI Contrast Agents. Journal of Bioactive and Compatible Polymers, 17(2), 139-151. View Source
- [2] Yan, G. P., Zhuo, R. X., Yang, Y. H., Li, L. Y., Liu, M. L., & Ye, C. H. (2002). Tumor-Selective Macromolecular MRI Contrast Agents. Journal of Bioactive and Compatible Polymers, 17(2), 139-151. View Source
